molecular formula C13H18N2O9 B13854968 5-(Carboxyhydroxymethyl)-2'-O-methyluridine Methyl Ester

5-(Carboxyhydroxymethyl)-2'-O-methyluridine Methyl Ester

Cat. No.: B13854968
M. Wt: 346.29 g/mol
InChI Key: OUUYMMOUHMVFLU-VDZCSFMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in various fields, including medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-(Carboxyhydroxymethyl)-2’-O-methyluridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can act as a chain terminator during DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation . The molecular targets include polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18N2O9

Molecular Weight

346.29 g/mol

IUPAC Name

methyl 2-hydroxy-2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate

InChI

InChI=1S/C13H18N2O9/c1-22-9-8(18)6(4-16)24-11(9)15-3-5(7(17)12(20)23-2)10(19)14-13(15)21/h3,6-9,11,16-18H,4H2,1-2H3,(H,14,19,21)/t6-,7?,8-,9-,11-/m1/s1

InChI Key

OUUYMMOUHMVFLU-VDZCSFMGSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(=O)OC)O)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)C(C(=O)OC)O)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.